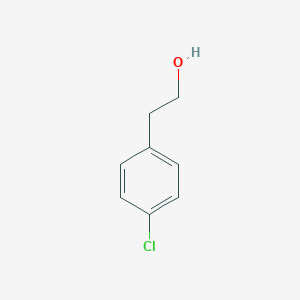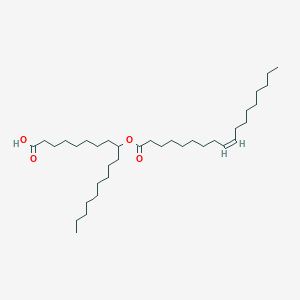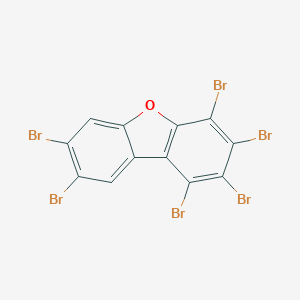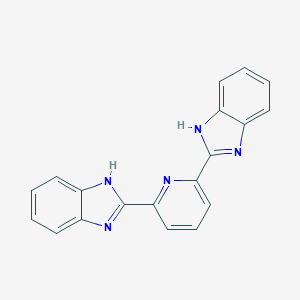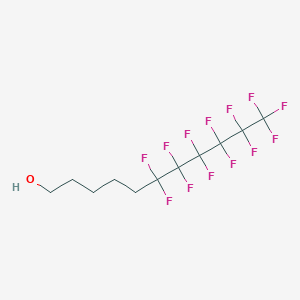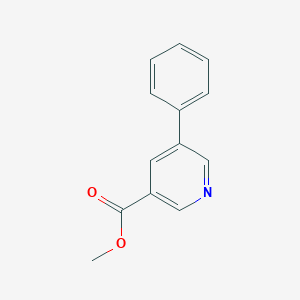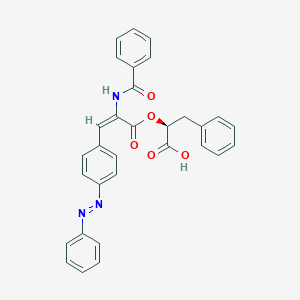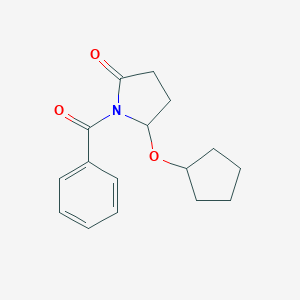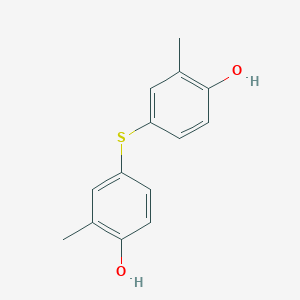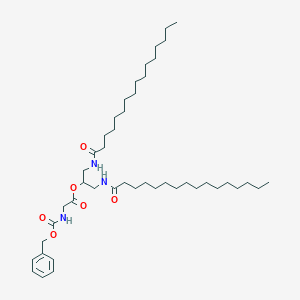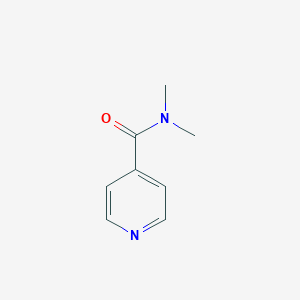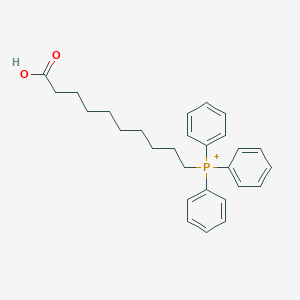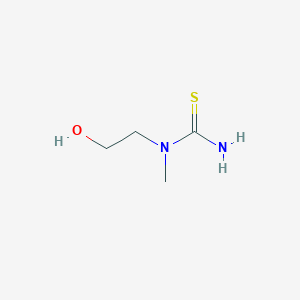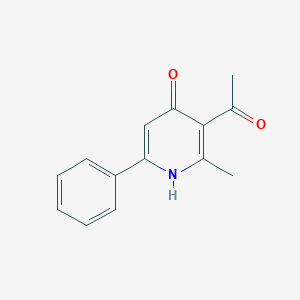
3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone, also known as AMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of pyridine and belongs to the class of heterocyclic compounds. AMP has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.
作用機序
The mechanism of action of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone is not fully understood. However, it has been proposed that 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory cytokines. Additionally, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the apoptotic process.
生化学的および生理学的効果
3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone can inhibit the production of pro-inflammatory cytokines, such as interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Furthermore, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been found to possess antioxidant properties, which can help in protecting cells from oxidative stress-induced damage. Additionally, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been shown to induce apoptosis in cancer cells, which can help in the treatment of various types of cancer.
実験室実験の利点と制限
The use of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone in scientific research has several advantages and limitations. One advantage is that 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone is a relatively stable compound that can be easily synthesized in large quantities. Furthermore, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been shown to possess various biological activities, which can be useful in studying the pathogenesis of various diseases and developing new treatments. However, one limitation of using 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone. One direction is to further investigate the mechanism of action of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone and its potential targets in cells. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone in vivo, which can help in determining its potential therapeutic applications. Additionally, future research can focus on developing new derivatives of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone with improved biological activities and reduced toxicity. Overall, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has significant potential for scientific research and can help in the development of new treatments for various diseases.
合成法
The synthesis of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone can be achieved through several methods, including the reaction of 2-methyl-3-phenylpyridine-4(1H)-one with acetyl chloride in the presence of anhydrous aluminum chloride. Another method involves the reaction of 2-methyl-3-phenylpyridine-4(1H)-one with acetic anhydride in the presence of pyridine.
科学的研究の応用
3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been extensively studied for its various biological activities and potential applications in scientific research. In vitro studies have shown that 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to possess antioxidant properties, which can help in protecting cells from oxidative stress-induced damage. Furthermore, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
特性
CAS番号 |
10037-19-1 |
|---|---|
製品名 |
3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone |
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC名 |
3-acetyl-2-methyl-6-phenyl-1H-pyridin-4-one |
InChI |
InChI=1S/C14H13NO2/c1-9-14(10(2)16)13(17)8-12(15-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,17) |
InChIキー |
SOQQITSEIPSBCO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=C(N1)C2=CC=CC=C2)C(=O)C |
正規SMILES |
CC1=C(C(=O)C=C(N1)C2=CC=CC=C2)C(=O)C |
同義語 |
3-Acetyl-2-methyl-6-phenylpyridin-4(1H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



